molecular formula C9H13BrN2O3 B12442302 tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate CAS No. 1215121-86-0

tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate

Cat. No.: B12442302
CAS No.: 1215121-86-0
M. Wt: 277.11 g/mol
InChI Key: WYRJHJQYIGUFSO-UHFFFAOYSA-N
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Description

tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate is a heterocyclic carbamate derivative featuring a 1,2-oxazole (isoxazole) core substituted with a bromomethyl group at position 5 and a tert-butoxycarbonyl (Boc) carbamate group at position 3. Its molecular formula is C₁₀H₁₅BrN₂O₃, with a molecular weight of 291.15 g/mol (calculated). The bromomethyl group introduces electrophilic reactivity, making the compound a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions. The Boc group serves as a protective moiety for amines, ensuring stability during synthetic processes .

Properties

CAS No.

1215121-86-0

Molecular Formula

C9H13BrN2O3

Molecular Weight

277.11 g/mol

IUPAC Name

tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate

InChI

InChI=1S/C9H13BrN2O3/c1-9(2,3)14-8(13)11-7-4-6(5-10)15-12-7/h4H,5H2,1-3H3,(H,11,12,13)

InChI Key

WYRJHJQYIGUFSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NOC(=C1)CBr

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Enamino Ketoesters with Hydroxylamine

General Reaction Pathway

The oxazole ring is constructed via cyclocondensation of β-enamino ketoesters with hydroxylamine hydrochloride. This method leverages the reactivity of 1,3-diketones, which are converted to β-enamino intermediates before cyclization.

Example Protocol :
  • Synthesis of β-Enamino Ketoester :
    • React 1,3-diketone (e.g., acetylacetone) with N,N-dimethylformamide dimethylacetal (DMF-DMA) in refluxing toluene.
    • Yield: 85–90% after purification.
  • Oxazole Formation :
    • Treat β-enamino ketoester with hydroxylamine hydrochloride (1.2 equiv) in ethanol at 80°C for 4–6 hours.
    • Key intermediate: 5-methyl-1,2-oxazole-4-carboxylate.
Carbamate Protection :
  • Protect the oxazole amine with di-tert-butyl dicarbonate (Boc2O, 1.5 equiv) in THF using DMAP (5 mol%).
  • Yield: 80–90%.

Direct Bromomethyl Incorporation During Oxazole Synthesis

Bromoacetyl Bromide Strategy

A streamlined approach introduces the bromomethyl group during oxazole ring formation using bromoacetyl bromide.

Protocol :
  • Azirine Intermediate :
    • Thermolysis of vinyl azides (e.g., 2-azido-1-phenylpropene) at 120°C in acetone generates reactive azirines.
  • Oxazole Formation :
    • React azirine with bromoacetyl bromide (1.2 equiv) in acetone at 30°C for 3 minutes.
    • Intermediate: 5-(bromomethyl)-1,2-oxazole.
  • Boc Protection :
    • Treat with Boc2O (1.5 equiv) and DMAP in dichloromethane at 25°C.
    • Yield: 65–70% over three steps.
Advantages :
  • Avoids post-synthesis bromination.
  • High regioselectivity for the 5-position.

Bromination of Preformed Oxazole Intermediates

Hydroxymethyl to Bromomethyl Conversion

Oxazole derivatives with hydroxymethyl groups are brominated using PBr3 or HBr/AcOH.

Protocol :
  • Hydroxymethyl Oxazole Synthesis :
    • Reduce 5-formyl-1,2-oxazole (from Vilsmeier–Haack formylation) with NaBH4 in methanol.
    • Yield: 85%.
  • Bromination :
    • React hydroxymethyl oxazole with PBr3 (1.2 equiv) in dry DCM at 0°C.
    • Yield: 78%.
  • Boc Protection :
    • As described in Section 1.1.
Challenges :
  • Requires strict anhydrous conditions to prevent hydrolysis.

Carbamate Protection Strategies

Boc Group Installation

The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate under basic conditions.

Optimized Conditions :
Parameter Value
Solvent THF/DCM (1:1)
Base DMAP (5 mol%)
Temperature 25°C
Reaction Time 12 hours
Yield 85–90%
Key Considerations :
  • Excess Boc2O (1.5–2.0 equiv) ensures complete protection.
  • DMAP accelerates the reaction by activating the carbonate.

Comparative Analysis of Methods

Yield and Efficiency

Method Overall Yield Key Advantage
Cyclocondensation 50–60% Scalable, uses cheap reagents
Direct Bromination 65–70% Fewer steps
Post-Synthesis Bromination 60–65% Flexible intermediate use

Reaction Conditions

  • Temperature Sensitivity : Direct bromination (Section 2) requires precise temperature control to avoid azirine decomposition.
  • Solvent Choice : THF and DCM are preferred for Boc protection due to compatibility with moisture-sensitive reagents.

Challenges and Solutions

Common Pitfalls

  • Over-Bromination : Controlled stoichiometry of NBS prevents di-bromination.
  • Boc Deprotection : Acidic workup (e.g., HCl) must be avoided post-protection.

Purity Control

  • Chromatography : Silica gel (ethyl acetate/hexane) resolves Boc-protected products from unreacted starting materials.
  • Crystallization : Hexane/ethyl acetate recrystallization improves purity to >95%.

Emerging Methodologies

Metal-Free Approaches

  • Electrophilic Bromination : Using Br2/DMSO for greener bromomethyl introduction (experimental data pending).
  • Enzymatic Protection : Lipase-catalyzed Boc group installation (theoretical proposal based on carbamate literature).

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles.

    Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted oxazole derivatives can be obtained.

    Oxidation and Reduction Products: These reactions can lead to the formation of hydroxylated or dehydrogenated oxazole derivatives.

Scientific Research Applications

Organic Synthesis

Tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate serves as an important building block in organic synthesis. Its unique structure allows for various chemical transformations, including:

  • Nucleophilic Substitution : The bromine atom can undergo nucleophilic substitution reactions, facilitating the formation of diverse derivatives.
  • Formation of More Complex Molecules : It is utilized in the synthesis of complex organic compounds through multi-step reactions .

Pharmaceutical Development

The compound's oxazole ring is associated with various biological activities, making it a candidate for pharmaceutical applications. Research indicates potential uses in:

  • Antimicrobial Agents : Compounds containing oxazole rings have shown promise in exhibiting antimicrobial properties.
  • Anticancer Applications : Preliminary studies suggest that this compound may modulate enzyme activity or receptor interactions, which could lead to anticancer effects .

Industrial Applications

In industrial settings, this compound can be utilized for:

  • Production of Specialty Chemicals : Its stability and reactivity make it suitable for manufacturing advanced materials and specialty chemicals.
  • Custom Synthesis : It is employed in research and development for custom synthesis processes in various chemical industries .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of oxazole derivatives found that compounds similar to this compound exhibited significant activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.

Case Study 2: Anticancer Research

Research focused on the interactions of oxazole-containing compounds with biological systems revealed that these compounds could influence cancer cell proliferation. The specific mechanisms by which this compound affects cancer cells are still under investigation but show promise for future drug development .

Mechanism of Action

The mechanism of action of tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of Boc-protected 1,2-oxazole derivatives. Key structural variations among analogs include substituents on the oxazole ring and modifications to the carbamate group. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituent on Oxazole Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate 5-(bromomethyl) C₁₀H₁₅BrN₂O₃ 291.15 High reactivity for SN2 reactions; used in alkylation or cross-coupling chemistry.
tert-butyl N-{[5-(azidomethyl)-1,2-oxazol-3-yl]methyl}carbamate 5-(azidomethyl) C₁₁H₁₇N₅O₃ 283.29 Azide group enables click chemistry (e.g., CuAAC reactions) for bioconjugation.
methyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate (Carboxazole) 5-(tert-butyl) C₉H₁₄N₂O₃ 198.22 Smaller substituent; used in agrochemicals due to stability and moderate lipophilicity (XLogP3 = 2).
tert-butyl [(3-amino-1,2-benzoxazol-5-yl)methyl]carbamate 3-amino-benzoxazole C₁₃H₁₅N₃O₃ 261.28 Benzoxazole core enhances π-stacking; amino group enables further functionalization (e.g., amide coupling).
tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate Trifluoromethyl-oxadiazole C₁₅H₁₆F₃N₃O₃ 355.30 Electron-withdrawing CF₃ group increases metabolic stability; used in medicinal chemistry.
tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate 5-formyl C₁₂H₁₈N₂O₄ 254.28 Aldehyde moiety facilitates Schiff base formation or redox reactions.

Key Analysis of Functional Group Impact

Bromomethyl vs. Azidomethyl :

  • The bromomethyl group in the target compound is ideal for nucleophilic substitutions (e.g., Suzuki couplings or alkylations), whereas the azidomethyl analog () is tailored for bioorthogonal click chemistry applications .

Boc Carbamate Stability :

  • All listed compounds retain the Boc group, which is acid-labile and removed under mild acidic conditions (e.g., TFA). This feature is critical for protecting amines during multi-step syntheses .

Electronic Effects :

  • Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance the electrophilicity of the oxazole ring, improving reactivity in cycloaddition reactions. Conversely, electron-donating groups (e.g., tert-butyl in ) increase steric bulk, reducing reactivity but improving solubility .

Heterocycle Modifications: Substitution of oxazole with benzoxazole () introduces aromaticity, enhancing binding affinity in drug-receptor interactions. The amino group in this analog further allows for peptide coupling or sulfonamide formation .

Biological Activity

Introduction

tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of antitumor and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₃H₁₄BrN₃O₂
  • Molecular Weight : 316.17 g/mol
  • CAS Number : 405939-39-1

Antitumor Activity

Recent studies have explored the antitumor potential of compounds similar to this compound. For instance, derivatives containing oxazole and thiazole rings have shown promising results against various cancer cell lines.

Case Study: Antitumor Efficacy

A study evaluated the cytotoxic effects of oxazole derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS assays. The findings indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation, suggesting potential for further development as antitumor agents.

CompoundCell LineIC50 (µM)Activity Level
Compound AA5495.6High
Compound BHCC8276.3Moderate
This compoundNCI-H358TBDTBD

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been investigated. Compounds with oxazole moieties have demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria.

Antimicrobial Testing Results

In a comparative study, the antimicrobial efficacy of several derivatives was assessed against Escherichia coli and Staphylococcus aureus using broth microdilution methods. The results are summarized below:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound CE. coli12.5 µg/mL
Compound DS. aureus6.25 µg/mL
This compoundTBDTBD

The proposed mechanisms of action for the biological activity of this compound include:

  • DNA Interaction : Similar compounds have been shown to bind to DNA, potentially disrupting replication and transcription processes.
  • Membrane Disruption : Some derivatives exhibit antibacterial properties by depolarizing bacterial membranes, leading to cell death.

Research Findings and Implications

Several studies highlight the need for further optimization of the chemical structure of compounds like this compound to enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells.

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